molecular formula C24H24N4O5 B11159086 ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate

ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate

Cat. No.: B11159086
M. Wt: 448.5 g/mol
InChI Key: VXFIHOJXDGFBEL-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the indole and quinazolinone rings, followed by acylation and esterification processes. Detailed synthetic procedures can be found in specialized literature focusing on heterocyclic compounds.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 2.2 µM to 5.3 µM across different cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has shown promising results against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis. Molecular docking studies suggest that it binds effectively to target proteins involved in these processes .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving the compound's effect on A549 cells revealed that it significantly inhibited cell proliferation compared to untreated controls, with morphological changes indicative of apoptosis observed under microscopy.
  • Antibacterial Efficacy : In a clinical setting, the compound’s efficacy against MRSA was evaluated through in vitro assays, demonstrating its ability to reduce bacterial load effectively.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 5-methoxy-1,2-dimethyl-4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]indole-3-carboxylate

InChI

InChI=1S/C24H24N4O5/c1-5-33-24(31)20-14(2)27(3)17-10-11-18(32-4)22(21(17)20)26-19(29)12-28-13-25-16-9-7-6-8-15(16)23(28)30/h6-11,13H,5,12H2,1-4H3,(H,26,29)

InChI Key

VXFIHOJXDGFBEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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